molecular formula C10H12O4 B1616248 Methyl 3-(3,4-dihydroxyphenyl)propanoate CAS No. 3598-22-9

Methyl 3-(3,4-dihydroxyphenyl)propanoate

Cat. No. B1616248
CAS RN: 3598-22-9
M. Wt: 196.2 g/mol
InChI Key: NTULQOXXTCSEHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Methyl 3-(3,4-dihydroxyphenyl)propanoate” were not found in the search results, related compounds such as “methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate” and “2-Methyl-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA)” have been mentioned in the context of organic synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H12O4 . The average mass is 196.2 g/mol.


Chemical Reactions Analysis

“this compound” has been identified in the leaves of Eucommia ulmoides Oliv., where it exhibits anti-inflammatory properties . This compound, along with others isolated from the same plant, showed inhibitory effects on LPS-induced NO production in macrophage cells .

Scientific Research Applications

Anti-Inflammatory Activities

Methyl 3-(3,4-dihydroxyphenyl)propanoate, identified in the leaves of Eucommia ulmoides Oliv., exhibits anti-inflammatory properties. This compound, along with others isolated from the same plant, showed inhibitory effects on LPS-induced NO production in macrophage cells, indicating potential for anti-inflammatory applications (Ren et al., 2021).

Anti-Myocardial Ischemia Properties

Danshensu derivatives, including a compound structurally similar to this compound, were shown to have protective activities against hypoxia-induced cellular damage and exhibited anti-myocardial ischemic effects. These findings suggest potential applications in anti-myocardial ischemia therapy (Dong et al., 2009).

Applications in Organic Synthesis

This compound plays a role in organic synthesis. It has been used as a key intermediate in the synthesis of various compounds, such as 6-acylcoumarins, indicating its utility in the field of organic chemistry (Cairns et al., 1992).

Antioxidant Applications

This compound, when loaded with mesoporous silica nanoparticles, has been used as an antioxidant for synthetic ester lubricant oil. The combination with mesoporous silica nanoparticles enhances the antioxidant stability, suggesting its potential in industrial applications (Huang et al., 2018).

Charge Transfer and Hyperpolarizability Studies

A theoretical study on (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid, a related compound, focused on its charge transfer and hyperpolarizability, which are crucial parameters in materials science, especially for electronic and photonic applications (Chaudhary et al., 2022).

Mechanism of Action

“Methyl 3-(3,4-dihydroxyphenyl)propanoate” not only functions as a nitrification inhibitor in soil but also modulates plant growth and root system architecture (RSA) . It reduces primary root growth but markedly induces lateral root formation in perilla seedlings . The differential expression of genes involved in carbon/nitrogen metabolism and secondary metabolism contributed to the MHPP-mediated plant growth .

Safety and Hazards

While specific safety and hazard information for “Methyl 3-(3,4-dihydroxyphenyl)propanoate” was not found in the search results, general safety measures for handling chemicals include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

“Methyl 3-(3,4-dihydroxyphenyl)propanoate” modulates RSA and metabolite profiles and improves the contents of medicinal ingredients in perilla plants . These results suggest that the application of MHPP may represent a useful strategy for medicinal plant cultivation .

properties

IUPAC Name

methyl 3-(3,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6,11-12H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTULQOXXTCSEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342200
Record name Benzenepropanoic acid, 3,4-dihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3598-22-9
Record name Benzenepropanoic acid, 3,4-dihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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